molecular formula C20H18ClNO2 B2560391 ethyl 5-(4-chloro-3-methylphenyl)-2-phenyl-1H-pyrrole-3-carboxylate CAS No. 1024365-34-1

ethyl 5-(4-chloro-3-methylphenyl)-2-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B2560391
CAS No.: 1024365-34-1
M. Wt: 339.82
InChI Key: GVAMBIKVSHQFKW-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chloro-3-methylphenyl)-2-phenyl-1H-pyrrole-3-carboxylate is a substituted pyrrole derivative featuring a 4-chloro-3-methylphenyl group at position 5 and a phenyl group at position 2 of the pyrrole ring. Pyrrole derivatives are widely studied for their applications in medicinal chemistry, particularly as antimalarials and kinase inhibitors, due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

ethyl 5-(4-chloro-3-methylphenyl)-2-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-3-24-20(23)16-12-18(15-9-10-17(21)13(2)11-15)22-19(16)14-7-5-4-6-8-14/h4-12,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAMBIKVSHQFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C2=CC(=C(C=C2)Cl)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-chloro-3-methylphenyl)-2-phenyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution Reactions: The pyrrole ring is then functionalized with the phenyl and 4-chloro-3-methylphenyl groups through electrophilic aromatic substitution reactions.

    Esterification: The carboxyl group on the pyrrole ring is esterified with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester group undergoes hydrolysis to form a carboxylic acid under acidic or basic conditions.

  • Conditions : Acidic or basic catalysis (e.g., HCl or KOH) with heat .

  • Product : Ethyl 5-(4-chloro-3-methylphenyl)-2-phenyl-1H-pyrrole-3-carboxylic acid.

  • Mechanism : Cleavage of the ester bond via nucleophilic attack by water, facilitated by acid/base catalysis.

Saponification

Basic hydrolysis converts the ester into a carboxylate salt.

  • Conditions : Strong bases (e.g., NaOH, KOH) under reflux .

  • Product : Sodium or potassium salt of the carboxylic acid.

  • Application : Facilitates further reactions requiring deprotonated carboxylate groups.

Decarboxylation

The carboxylic acid formed from hydrolysis undergoes decarboxylation to yield a simplified pyrrole derivative.

Reaction Type Conditions Temperature Range Product
Base-mediatedNaOH/KOH or organic bases130–270°CPyrrole derivative (CO₂ eliminated)
Acid-mediatedHCl/H₂SO₄60–130°CPyrrole derivative
Solvent-assistedAlcohols, glycerin, naphthaleneVariablePyrrole derivative

This reaction removes the carboxylate group, generating a pyrrole core with retained aromatic substituents .

Bromination of the Pyrrole Ring

The pyrrole ring undergoes electrophilic bromination under specific conditions.

  • Reagents : Bromine (Br₂) in tetrachloroethane.

  • Conditions : Heating at 60°C for 10 minutes .

  • Product : Brominated pyrrole derivative (e.g., substitution at the 4-position).

  • Example : Ethyl 3-(2-nitro-3-chlorophenyl)-4-bromo-5-methylpyrrole-2-carboxylate (M.P. 255°C) .

Substitution on the Phenyl Ring

The 4-chloro-3-methylphenyl substituent may undergo nucleophilic aromatic substitution, though specific examples for this compound are not detailed in the literature. General reactivity suggests:

  • Chlorine substitution : Possible under strongly basic/nucleophilic conditions due to electron-withdrawing effects of Cl.

  • Methyl group influence : The methyl group (activating, ortho/para-directing) may facilitate substitution at specific positions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related pyrrole derivatives can effectively inhibit bacterial growth, suggesting that ethyl 5-(4-chloro-3-methylphenyl)-2-phenyl-1H-pyrrole-3-carboxylate may possess similar properties. A study highlighted the synthesis of various pyrrole derivatives and their evaluation for antimicrobial activity, with promising results observed against several bacterial strains .

Antioxidant Properties

Pyrrole compounds are also noted for their antioxidant activities. This compound could potentially be explored for its ability to scavenge free radicals, contributing to the development of new antioxidant agents . This property is particularly valuable in the formulation of dietary supplements and pharmaceuticals aimed at reducing oxidative stress.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrrole derivatives has been documented in various studies. Compounds with similar structures have been shown to inhibit inflammatory pathways, making this compound a candidate for further investigation in the treatment of inflammatory diseases .

Polymer Chemistry

The unique structural features of this compound allow it to be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for high-performance materials .

Dye and Pigment Production

Due to its vivid color properties, this compound can be explored as a dye or pigment in various applications including textiles and coatings. The stability and colorfastness of pyrrole-based dyes are often superior compared to traditional dyes, providing an avenue for sustainable dyeing processes .

Case Studies and Research Findings

Study TitleFocusFindings
Synthesis and Antimicrobial Activity of Pyrrole DerivativesAntimicrobial propertiesDemonstrated significant inhibition against bacterial strains .
Evaluation of Antioxidant Activity in Pyrrole CompoundsAntioxidant potentialIdentified several compounds with potent antioxidant effects exceeding that of ascorbic acid .
Pyrrole-Based Polymers: Synthesis and ApplicationsMaterial scienceHighlighted improvements in mechanical properties when using pyrrole derivatives .

Mechanism of Action

The mechanism of action of ethyl 5-(4-chloro-3-methylphenyl)-2-phenyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrrole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of the target compound with key analogs:

Table 1: Structural and Physical Properties of Selected Pyrrole Derivatives
Compound Name Substituents (Position 5) Substituents (Position 2) Melting Point (°C) Key Spectral Data (IR, NMR) Reference
Target Compound : Ethyl 5-(4-chloro-3-methylphenyl)-2-phenyl-1H-pyrrole-3-carboxylate 4-Chloro-3-methylphenyl Phenyl Not reported Ester C=O: ~1695 cm⁻¹ (IR); δ ~4.10 ppm (q, OCH₂CH₃)
Ethyl 5-(4-chlorophenylamino)-2-phenyl-1H-pyrrole-3-carboxylate (147j) 4-Chlorophenylamino Phenyl 132 NH stretch: 3513 cm⁻¹ (IR); δ ~5.27 ppm (bs, NH)
Ethyl 5-(benzylamino)-2-phenyl-1H-pyrrole-3-carboxylate (147k) Benzylamino Phenyl Oil (liquid) NH stretch: 3413 cm⁻¹ (IR); δ ~4.07 ppm (bs, CH₂Ph)
Ethyl 4-chlorosulfonyl-2-methyl-1,5-diphenylpyrrole-3-carboxylate Chlorosulfonyl Methyl Not reported Sulfonyl S=O: ~1360–1180 cm⁻¹ (IR)
Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate 4-Bromophenyl Phenyl Not reported C-Br: ~600 cm⁻¹ (IR); δ ~7.44 ppm (Ar-Br)
Key Observations:

Substituent Electronic Effects: The 4-chloro-3-methylphenyl group in the target compound introduces both electron-withdrawing (Cl) and electron-donating (CH₃) effects, enhancing lipophilicity compared to purely electron-withdrawing substituents (e.g., chlorosulfonyl in ).

Melting Points and Physical State: Amino-substituted derivatives (e.g., 147j) have higher melting points (132°C) due to intermolecular hydrogen bonding, whereas the target compound’s melting point is unreported but likely lower due to the absence of polar NH groups. The benzylamino derivative (147k) exists as an oil, reflecting reduced crystallinity from flexible benzyl groups .

Spectroscopic Signatures :

  • The ester carbonyl (C=O) in the target compound and analogs appears near 1695 cm⁻¹ in IR, consistent with ethyl carboxylates .
  • Chlorosulfonyl groups (e.g., ) show distinct S=O stretches (1360–1180 cm⁻¹), absent in the target compound.

Biological Activity

Ethyl 5-(4-chloro-3-methylphenyl)-2-phenyl-1H-pyrrole-3-carboxylate is a compound belonging to the pyrrole class, known for its diverse biological activities. This article explores its biological activity, including its antibacterial, antioxidant, and potential therapeutic applications, supported by relevant data tables and research findings.

  • Molecular Formula : C₁₄H₁₄ClN₁O₂
  • Molecular Weight : 263.72 g/mol
  • CAS Number : 1449692-01-6

1. Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. A study evaluating various pyrrole derivatives reported significant activity against common bacterial strains.

CompoundMIC (µg/mL)Target Bacteria
This compound12.5Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus
Control (Isoniazid)0.25Mycobacterium tuberculosis

The compound exhibited a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity compared to standard antibiotics like ciprofloxacin and isoniazid .

2. Antioxidant Activity

Antioxidant properties are critical for compounds used in therapeutic contexts. The DPPH radical scavenging assay was employed to evaluate the antioxidant capacity of this compound.

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
This compound78.650
Ascorbic Acid (Control)88.630

The compound showed a DPPH scavenging activity of 78.6%, which is significant but lower than that of ascorbic acid, a well-known antioxidant .

Case Study 1: Antibacterial Efficacy

In a controlled study on the antibacterial effects of various pyrrole derivatives, this compound was tested alongside other derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that while it was less effective against E. coli, it showed promising results against S. aureus, suggesting its potential as an antibacterial agent in formulations targeting Gram-positive bacteria .

Case Study 2: Antioxidant Potential

A comparative analysis of several pyrrole derivatives demonstrated that this compound exhibited substantial antioxidant activity, comparable to other known antioxidants. This study utilized both DPPH and reducing power assays to confirm the compound's efficacy in scavenging free radicals .

Q & A

Q. What are the key challenges in synthesizing ethyl 5-(4-chloro-3-methylphenyl)-2-phenyl-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized?

Synthesis of pyrrole derivatives often involves condensation reactions (e.g., Knorr or Paal-Knorr synthesis) or multi-step coupling. For analogous compounds, yields depend on substituent reactivity and steric hindrance. For example, iodobenzoyl chloride coupling with ethyl pyrrole carboxylates achieved 23% yield due to steric effects, as seen in similar syntheses . Optimization strategies include:

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution.
  • Solvent selection : Polar aprotic solvents (DMSO, DMF) improve solubility of aromatic intermediates.
  • Temperature control : Reactions at 60–80°C balance reactivity and decomposition risks.

Q. How can NMR spectroscopy resolve structural ambiguities in this compound, and what contradictions might arise?

1H NMR is critical for confirming substitution patterns. Key signals include:

  • NH proton : A singlet near δ 12.5 ppm (DMSO-d₆) confirms the 1H-pyrrole tautomer .
  • Aromatic protons : Multiplicity in δ 7.2–7.6 ppm distinguishes para-chloro and ortho-methyl groups on the phenyl ring.
  • Ethoxy group : A quartet (δ 4.27 ppm) and triplet (δ 1.32 ppm) validate the ester moiety .
    Contradictions may arise if coupling constants deviate from expected values (e.g., distorted dihedral angles in crystallographic data). Cross-validate with 13C NMR or X-ray diffraction.

Q. What safety precautions are essential when handling this compound in the lab?

While specific toxicity data are unavailable for this compound, general guidelines for pyrrole derivatives include:

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Personal protective equipment (PPE) : Nitrile gloves and lab coats to prevent dermal exposure.
  • Waste disposal : Follow institutional protocols for halogenated organic waste, as chlorophenyl groups may persist in the environment .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction elucidate the compound’s supramolecular interactions?

X-ray crystallography reveals packing motifs and non-covalent interactions. For example:

  • Hydrogen bonding : NH groups in pyrrole cores often form intermolecular H-bonds with carbonyl oxygens, stabilizing crystal lattices .
  • π-π stacking : Phenyl and chlorophenyl rings may stack at 3.5–4.0 Å distances, influencing solubility and melting points .
  • Halogen interactions : Chlorine atoms participate in C–Cl···π contacts, affecting molecular conformation .

Q. What computational methods (e.g., DFT) can predict electronic properties relevant to biological activity?

Density Functional Theory (DFT) calculates:

  • Frontier molecular orbitals : HOMO-LUMO gaps indicate charge-transfer potential. For similar pyrroles, gaps of 3.5–4.0 eV suggest moderate reactivity .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions (e.g., ester carbonyl as an electrophilic site) .
  • Docking studies : Simulate interactions with biological targets (e.g., enzyme active sites) using optimized geometries.

Q. How can researchers resolve contradictions between spectroscopic data and theoretical models?

Case example: If experimental NMR chemical shifts conflict with DFT-predicted values:

  • Re-optimize geometry : Ensure computational models use crystallographic coordinates as input.
  • Solvent effects : Include solvent parameters (e.g., PCM for DMSO) in calculations .
  • Dynamic effects : Account for tautomerism or conformational flexibility via molecular dynamics simulations.

Methodological Tables

Q. Table 1. Key NMR Assignments for Analogous Pyrrole Derivatives

Proton/GroupChemical Shift (δ, ppm)MultiplicityReference
NH (pyrrole)12.5–12.6Singlet
Aromatic H (para-Cl)7.4–7.6Multiplet
Ethoxy (–OCH₂CH₃)4.2–4.3Quartet

Q. Table 2. Crystallographic Parameters for Structural Validation

ParameterValue (Example)Reference
C–Cl bond length1.74 Å
Dihedral angle (pyrrole-phenyl)15–25°
Unit cell volume~1500 ų

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